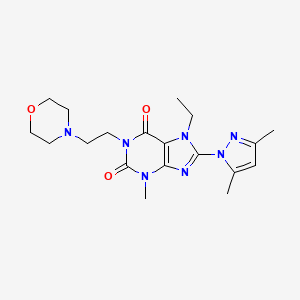

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring a 3,5-dimethylpyrazole substituent at the 8-position, an ethyl group at the 7-position, a methyl group at the 3-position, and a 2-morpholinoethyl chain at the 1-position. The morpholinoethyl group may enhance solubility and bioavailability compared to simpler alkyl chains, while the pyrazole moiety could contribute to target binding specificity. Crystallographic data for analogous purine-dione derivatives have historically been refined using SHELX software, ensuring precise structural characterization .

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O3/c1-5-24-15-16(20-18(24)26-14(3)12-13(2)21-26)22(4)19(28)25(17(15)27)7-6-23-8-10-29-11-9-23/h12H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOENDFMJHRETDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure features a purine core substituted with a pyrazole ring and a morpholinoethyl group, which may influence its biological activity.

IUPAC Name

The IUPAC name for this compound is ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]pyrimidine-5-carboxylate .

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

- In vitro studies : The compound demonstrated dose-dependent cytotoxicity against various cancer cell lines. IC50 values were recorded in the range of 1.0 to 11.6 µM against MCF-7 and A549 cells, indicating potent antiproliferative effects .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways:

- EGFR Inhibition : Similar compounds have been shown to inhibit EGFR phosphorylation in HCC827 cells at concentrations ranging from 0.1 to 3.0 µM , suggesting that the compound may act as an EGFR inhibitor .

- Apoptosis Induction : Studies have reported that treatment with related compounds leads to increased expression of pro-apoptotic markers such as p53 and caspase-3 in MCF-7 cells, while downregulating anti-apoptotic markers like Bcl-2 .

Other Pharmacological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for other biological activities:

- Antimicrobial Activity : Some pyrazole derivatives exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infections .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the modulation of cytokine production in immune cells .

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of a related compound in an HCC827 xenograft model using nude Balb/c mice. The results showed significant tumor growth inhibition correlating with the dose administered, reinforcing the potential of pyrazole derivatives in cancer therapy .

In Vivo Studies

Another investigation focused on the pharmacokinetics and bioavailability of similar compounds in animal models. The study highlighted favorable absorption characteristics and metabolic stability, suggesting that modifications to the chemical structure could enhance therapeutic efficacy .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities primarily due to its ability to interact with various molecular targets in the body. Key areas of focus include:

Anticancer Activity

The compound has shown promise in inhibiting cancer cell growth through its interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway. PI3K is critical for regulating cellular processes such as growth and survival, making it a prime target for cancer therapeutics. Inhibitors of PI3K have been explored extensively in cancer treatment due to their potential to induce apoptosis in malignant cells.

Anti-inflammatory Properties

Studies have suggested that the compound may possess anti-inflammatory effects by modulating inflammatory pathways. The morpholine group within the compound enhances its binding affinity to specific enzymes involved in inflammation, potentially leading to reduced inflammatory responses .

Antiviral Activity

Preliminary research indicates that this compound may exhibit antiviral properties. Its structural characteristics allow it to interfere with viral replication processes, making it a candidate for further investigation in the development of antiviral therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Purine-Dione Family

Key Differences in Substituents

The closest structural analog is 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS: 1014072-87-7), which differs in two critical positions:

- Position 7 : 2-methylallyl group (analog) vs. ethyl group (target compound).

- Position 1: No morpholinoethyl chain (analog) vs. 2-morpholinoethyl group (target compound) .

Table 1: Substituent Comparison

| Position | Target Compound | Analog (CAS 1014072-87-7) |

|---|---|---|

| 7 | Ethyl (C₂H₅) | 2-Methylallyl (C₄H₇) |

| 1 | 2-Morpholinoethyl (C₆H₁₂N₂O) | Absent |

| 8 | 3,5-Dimethylpyrazole | 3,5-Dimethylpyrazole |

| Status | Under investigation | Discontinued (commercial source) |

Hypothesized Effects :

- The 2-morpholinoethyl chain at position 1 likely enhances aqueous solubility due to morpholine’s polarity, addressing limitations observed in the discontinued analog .

Comparison with Pyrazole-Thiophene Hybrids

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester derivative (7b) share the pyrazole motif but lack the purine-dione core .

Table 2: Core Structural Differences

| Feature | Target Compound | Pyrazole-Thiophene Hybrids (7a/b) |

|---|---|---|

| Core structure | Purine-2,6-dione | Thiophene-carboxamide |

| Key functional groups | Morpholinoethyl, ethyl | Cyano, amino, ester |

| Potential applications | Kinase inhibition | Antimicrobial, antiviral |

Functional Implications :

- The morpholinoethyl group’s basicity may improve membrane permeability relative to the polar cyano/amino groups in 7a/b .

Research Findings and Implications

While explicit activity data for the target compound is unavailable in the provided evidence, structural analysis suggests:

- Solubility Advantage: The morpholinoethyl group likely confers higher solubility than the 2-methylallyl group in the analog, addressing a common limitation in purine derivatives.

- Synthetic Challenges: Introducing the morpholinoethyl chain may require multi-step functionalization, complicating large-scale production compared to simpler analogs.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole-containing analogs are often prepared by refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazole) with a purine-dione backbone in ethanol, followed by recrystallization from DMF-EtOH (1:1) . Key steps include controlling reaction time (e.g., 2 hours for heterocycle formation) and purification via solvent mixtures to isolate crystalline products .

Q. Which spectroscopic methods are used for structural characterization?

Common techniques include:

- 1H/13C-NMR : To confirm substituent positions (e.g., pyrazole and morpholine protons resonate at δ 2.3–4.3 ppm) .

- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3200 cm⁻¹) groups .

- Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]+ peaks matching calculated masses) .

- Elemental analysis : To verify C, H, N, and O composition within ±0.4% deviation .

Q. How is the crystal structure determined?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is employed for refinement. For example, disordered moieties (e.g., ethyl/morpholine groups) are resolved using least-squares minimization and anisotropic displacement parameters . Data-to-parameter ratios >12.8 ensure reliability, with R factors <0.05 indicating high precision .

Advanced Questions

Q. How can low yields in the final synthetic step be mitigated?

Optimize catalytic systems (e.g., Pd-catalyzed reductive cyclization with formic acid derivatives as CO surrogates) to enhance regioselectivity . Microwave-assisted synthesis or solvent screening (e.g., DMF vs. THF) may improve reaction efficiency. Monitor intermediates via TLC/HPLC to identify side products .

Q. How to resolve conflicting NMR data for morpholinoethyl group protons?

Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, coupling constants (J = 6.5 Hz) in 1H-NMR and cross-peaks in HMBC can distinguish between ethyl and morpholine protons. Validate assignments with SC-XRD-derived bond distances .

Q. What strategies address crystal disorders during X-ray analysis?

Apply twin refinement in SHELXL for pseudo-merohedral twinning. For severe disorders (e.g., flexible morpholinoethyl chains), use PART commands to model split positions and apply restraints to thermal parameters . High-resolution data (≤0.8 Å) improves electron density maps .

Q. How to design experiments probing reactivity at the pyrazole N1 position?

Conduct competitive alkylation studies with iodomethane or benzyl bromide in DMF/K2CO3. Monitor reaction progress via 1H-NMR for shifts in pyrazole proton signals (δ 5.5–6.5 ppm). Compare kinetic data with DFT-calculated activation energies to identify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.